molecular formula C8H11N3O5 B13534149 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13534149
M. Wt: 229.19 g/mol
InChI Key: MFOHDZVJMCQOEX-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C8H11N3O5

Molecular Weight

229.19 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O5/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-16-11-5/h1-3H3,(H,12,13)(H,9,11,14)

InChI Key

MFOHDZVJMCQOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NON=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl carbamate. One common method involves the acylation of an oxadiazole derivative with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification methods. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amino-oxadiazoles. Substitution reactions can lead to a variety of functionalized oxadiazoles.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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